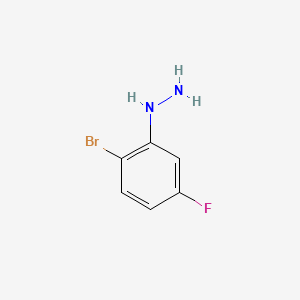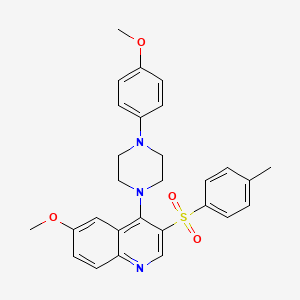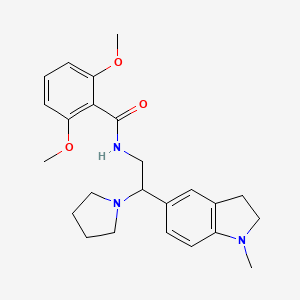
2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as C25H31N3O3, is a chemical compound that has been of interest in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as the compound , have been studied for their potential antiviral properties. They have shown inhibitory activity against influenza A and other viruses. The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral activity, potentially leading to the development of new antiviral medications .
Anti-inflammatory Properties
The indole nucleus is present in many compounds with known anti-inflammatory effects. By modulating key pathways in the inflammatory response, derivatives of 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide could serve as a basis for creating new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and asthma .
Anticancer Applications
Indole derivatives have been explored for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into the specific compound mentioned could lead to the discovery of novel mechanisms of action against cancer cells, offering a new avenue for cancer therapy .
Antimicrobial Effects
The indole scaffold is known to possess antimicrobial activity. This includes action against bacteria, fungi, and parasites. Derivatives of the compound could be tailored to enhance this activity, providing a potential source for new antimicrobial drugs, especially in the face of rising antibiotic resistance .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic effects by influencing insulin secretion or insulin sensitivity. Investigating the specific actions of this compound could contribute to the development of new treatments for diabetes .
Neuroprotective Effects
Indole compounds have shown promise in neuroprotection, which is crucial in diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its interaction with neural pathways could make it a candidate for developing neuroprotective drugs .
Cardiovascular Research
The modulation of cardiovascular function is another area where indole derivatives could be applied. By affecting vascular smooth muscle cells and heart rhythm, compounds like this compound may help in creating treatments for heart diseases .
Plant Growth Regulation
Indole derivatives are structurally similar to plant hormones like indole-3-acetic acid. Research into the compound’s effects on plant growth and development could lead to its use in agriculture, potentially improving crop yields and stress resistance .
Mécanisme D'action
Target of Action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which could be a potential target of action for this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be speculated that this compound may have a wide range of effects.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-14-11-18-15-17(9-10-19(18)26)20(27-12-4-5-13-27)16-25-24(28)23-21(29-2)7-6-8-22(23)30-3/h6-10,15,20H,4-5,11-14,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQSTUWZDTKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2956846.png)
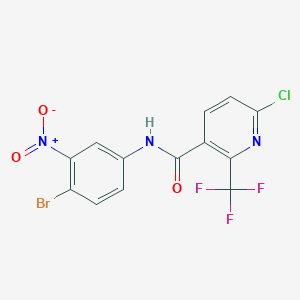
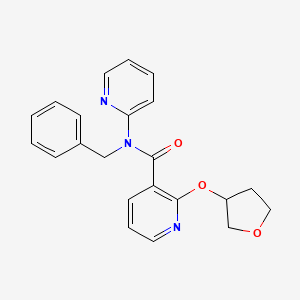

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)

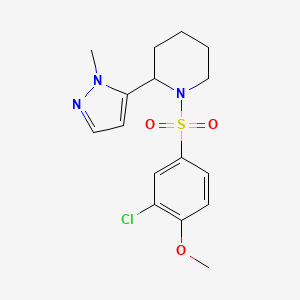
![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)
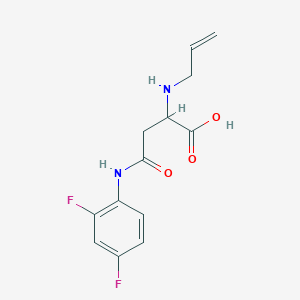
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2956861.png)

![4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2956865.png)
